AC260584

GPCR signaling biased agonism receptor trafficking

AC260584 is the preferred M1 mAChR allosteric agonist for rigorous target validation. Unlike orthosteric agonists (carbachol, xanomeline), its allosteric binding mode at a site distinct from the acetylcholine pocket confers functional selectivity over M2–M5 subtypes (pEC50 7.6–7.7) with high intrinsic efficacy (90–98% of carbachol maximum). Critically, AC260584 displays attenuated arrestin-3 recruitment, enabling sustained receptor signaling without confounding desensitization/internalization—ideal for chronic dosing and ex vivo assays. Its oral bioavailability and validated ERK1/2 phosphorylation biomarker in hippocampus/PFC enable robust PK-PD modeling. Choose AC260584 to eliminate M1 target engagement variability.

Molecular Formula C20H29FN2O2
Molecular Weight 348.5 g/mol
CAS No. 560083-42-3
Cat. No. B1664316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC260584
CAS560083-42-3
Synonyms4-(3-(4-butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one
AC 260584
AC-260584
AC260584
Molecular FormulaC20H29FN2O2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F
InChIInChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3
InChIKeyBWAKMLKESHKOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AC260584 (CAS 560083-42-3): A Functionally Selective M1 Muscarinic Allosteric Agonist for Neuroscience Research


AC260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one) is a second-generation muscarinic M1 receptor allosteric agonist that binds to a site topographically distinct from the orthosteric acetylcholine binding pocket [1]. It demonstrates potent agonist activity at the M1 receptor (pEC50 = 7.6–7.7) with high intrinsic efficacy (90–98% of carbachol maximal response) [2]. Unlike orthosteric muscarinic agonists, AC260584 exhibits functional selectivity for M1 over M2, M3, M4, and M5 receptor subtypes [2].

Why AC260584 Cannot Be Replaced by Non-Selective Orthosteric or First-Generation M1 Agonists


Generic substitution of AC260584 with orthosteric muscarinic agonists (e.g., carbachol, xanomeline) or even structurally related M1-preferring compounds (e.g., 77-LH-28-1) introduces confounding variables that compromise experimental reproducibility and translational validity. AC260584's allosteric binding mode confers a distinct signaling bias—robust G-protein activation with attenuated arrestin-3 recruitment—that orthosteric agonists do not recapitulate [1]. Furthermore, head-to-head pharmacological comparisons reveal that second-generation compounds including AC260584 demonstrate higher M1-over-M3 selectivity relative to historical agonists such as xanomeline and sabcomeline [2]. Even among second-generation analogs, off-target receptor engagement profiles differ: 77-LH-28-1 retains residual M3 agonist activity at high doses [3], whereas AC260584 shows cleaner functional selectivity across all M2–M5 subtypes [4]. Substituting AC260584 with any alternative M1 tool compound therefore alters the selectivity fingerprint, signaling profile, and potentially the in vivo behavioral outcome—factors critical for rigorous target validation studies.

Quantitative Differentiation Evidence: AC260584 vs. Orthosteric Agonists and M1-Preferring Comparators


Allosteric Binding Mode Confers Distinct Signaling Bias: Attenuated Arrestin-3 Recruitment vs. Orthosteric Agonists

In head-to-head comparison with the orthosteric agonist carbachol, AC260584 demonstrates markedly reduced recruitment of arrestin-3, a key mediator of receptor desensitization and internalization. This functional selectivity is a direct consequence of AC260584's allosteric binding mode [1]. Consistent with attenuated arrestin recruitment, AC260584 produced blunted responses in measurements of M1 receptor internalization and downregulation [1].

GPCR signaling biased agonism receptor trafficking desensitization

Superior M1-over-M3 Selectivity Compared with Historical First-Generation Agonists

In functional assay assessments across all five muscarinic receptor subtypes, AC260584 (as part of the second-generation M1-preferring agonist cohort including AC-42, 77-LH-28-1, and LY-593039) demonstrated higher selectivity for M1 over M3 receptors compared to historical agonists [1]. The historical comparator set included xanomeline, sabcomeline, talsaclidine, cevimeline, WAY-132983, and NGX-267 [1].

receptor selectivity muscarinic pharmacology off-target profiling M1/M3 ratio

Functional Selectivity Across M2, M3, M4, and M5 Subtypes vs. Orthosteric Agonists

Compared to orthosteric binding agonists, AC260584 shows functional selectivity for the M1 receptor over M2, M3, M4, and M5 muscarinic receptor subtypes [1]. This selectivity profile was confirmed in both recombinant systems and native tissues expressing mAChRs using GTPγS binding assays [1].

subtype selectivity muscarinic receptors functional assay off-target activity

Oral Bioavailability and Procognitive Efficacy in Rodent Behavioral Models

AC260584 is orally bioavailable in rodents [1]. In the novel object recognition assay, AC260584 improved cognitive performance in mice, an effect blocked by the M1-preferring antagonist pirenzepine [1]. AC260584 also activated ERK1/2 phosphorylation in the hippocampus, prefrontal cortex, and perirhinal cortex in an M1 receptor-dependent manner (effect absent in M1 knockout mice) [1].

in vivo pharmacology oral bioavailability cognitive enhancement novel object recognition

High-Impact Research and Industrial Application Scenarios for AC260584


M1 Receptor Target Validation with Minimal Arrestin-Mediated Desensitization Confounds

AC260584 is the preferred tool compound for M1 mAChR target validation studies requiring sustained receptor signaling without the confounding influence of rapid arrestin-mediated desensitization and internalization. Its allosteric binding mode confers attenuated arrestin-3 recruitment relative to orthosteric agonists [1]. This property makes AC260584 particularly suitable for chronic dosing paradigms or ex vivo assays where receptor downregulation would otherwise diminish signal-to-noise ratios.

Cognitive Enhancement Studies Requiring Oral Bioavailability and Subtype Selectivity

For preclinical cognitive pharmacology studies evaluating the procognitive potential of M1 receptor activation, AC260584 offers oral bioavailability combined with functional selectivity across M2–M5 subtypes [1]. Its demonstrated efficacy in the novel object recognition assay—a translational model of episodic memory relevant to Alzheimer's disease and schizophrenia [1]—positions AC260584 as a suitable positive control or lead-like reference for M1-mediated cognition research.

Comparative Pharmacology: Benchmarking Second-Generation vs. Historical M1 Agonists

AC260584 serves as an essential comparator in structure-activity relationship (SAR) campaigns and selectivity profiling studies. As a member of the second-generation M1-preferring agonist cohort with demonstrated higher M1-over-M3 selectivity relative to historical agonists such as xanomeline and sabcomeline [1], AC260584 provides a well-characterized benchmark for evaluating novel M1-targeting chemotypes and assessing the selectivity improvements of emerging tool compounds.

In Vivo Target Engagement Studies Using ERK1/2 Phosphorylation as a Biomarker

AC260584 enables direct in vivo target engagement assessment via ex vivo measurement of ERK1/2 phosphorylation in the hippocampus, prefrontal cortex, and perirhinal cortex [1]. The M1 receptor-dependence of this response—confirmed by its absence in M1 knockout mice [1]—establishes ERK1/2 phosphorylation as a tractable pharmacodynamic biomarker for M1 agonist activity in the CNS, making AC260584 a valuable reference compound for pharmacokinetic-pharmacodynamic (PK-PD) modeling efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC260584

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.